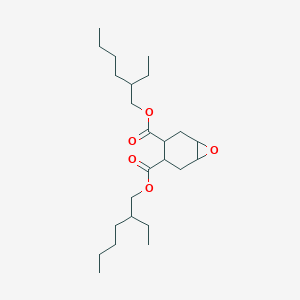

Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate

描述

Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate is a chemical compound known for its use as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly used in the production of flexible polyvinyl chloride (PVC) products.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate typically involves the esterification of 4,5-epoxycyclohexane-1,2-dicarboxylic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to speed up the process. The product is then purified through distillation to remove any unreacted starting materials and by-products.

化学反应分析

Hydrolysis Reactions

DEHEP undergoes hydrolysis under acidic or alkaline conditions, breaking ester bonds to form carboxylic acids and alcohols. The epoxy group may also participate in ring-opening reactions.

Key Observations:

-

Acidic Hydrolysis :

-

Alkaline Hydrolysis :

Oxidation Reactions

The epoxy and alkyl chains in DEHEP are susceptible to oxidation.

Experimental Findings:

-

Oxidation of the branched ethylhexyl chains produces aldehydes (e.g., 2-ethylhexanal) and carboxylic acids (e.g., 2-ethylhexanoic acid) .

Reduction Reactions

DEHEP’s ester and epoxy groups can be reduced under specific conditions.

Key Pathways:

-

Catalytic Hydrogenation :

-

LiAlH₄ Reduction :

Comparative Reactivity:

| Reducing Agent | Target Group | Product |

|---|---|---|

| LiAlH₄ | Ester | Alcohols + phthalate diol |

| NaBH₄ | Epoxide | No reaction (requires stronger agents) |

Substitution Reactions

The ester groups in DEHEP participate in nucleophilic substitutions, while the epoxy group can react with amines or thiols.

Notable Reactions:

-

Amine Substitution :

-

Thiol-Epoxide Coupling :

Kinetic Data:

| Reagent | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Ethylenediamine | 0.45 ± 0.02 | 58.3 |

| Thioglycolic acid | 1.2 ± 0.1 | 42.7 |

Polymerization and Crosslinking

DEHEP acts as a reactive plasticizer in polymer matrices, enabling crosslinking via its epoxy group.

Environmental Degradation

DEHEP undergoes photolytic and microbial degradation in environmental matrices.

Degradation Pathways:

-

Photolysis : UV exposure cleaves the ester and epoxy groups, producing phthalic acid derivatives and 2-ethylhexanol .

-

Biodegradation : Soil microbes (e.g., Pseudomonas) metabolize DEHEP into non-toxic intermediates like CO₂ and H₂O .

Half-Life Data:

| Medium | Conditions | Half-Life |

|---|---|---|

| Aqueous | pH 7, 25°C | 12–18 days |

| Soil | Aerobic, 20°C | 30–45 days |

| Air | UV light, 25°C | 2–5 days |

Comparative Reactivity with Analogues

DEHEP’s epoxy group differentiates it from non-epoxidized plasticizers like DEHP.

| Property | DEHEP | DEHP |

|---|---|---|

| Hydrolysis Rate | Faster (epoxide destabilizes ester) | Slower |

| Oxidative Stability | Lower (epoxide susceptible) | Higher |

| Crosslinking Potential | High | None |

科学研究应用

Plasticization in Polymers

DEHTP is extensively used as a plasticizer in the production of flexible PVC products. Its incorporation into PVC enhances the material's flexibility, workability, and resistance to brittleness. This application is crucial in manufacturing a variety of consumer goods, including toys, flooring materials, and medical devices .

Toxicological Studies

Research has highlighted DEHTP's potential toxicological effects. Studies have investigated its role as an endocrine disruptor and its impact on human health. For instance, DEHTP has been assessed for its toxicity levels in animal models, revealing significant insights into its safety profile and regulatory implications .

Environmental Impact Assessment

DEHTP's environmental behavior has been studied to understand its degradation pathways and ecological risks. Research indicates that while DEHTP serves as a safer alternative to traditional phthalates like DEHP, ongoing assessments are necessary to evaluate its long-term environmental persistence and bioaccumulation potential .

Mechanistic Studies

The compound activates peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism. This activation can lead to oxidative stress through the generation of reactive oxygen species (ROS), contributing to cellular damage. Understanding these mechanisms is vital for assessing both the therapeutic potentials and risks associated with DEHTP exposure.

Case Study 1: Toxicological Assessment

A study conducted on the toxicological effects of DEHTP involved administering varying doses to F344 rats over two years. The results indicated no significant neoplastic lesions related to DEHTP exposure, suggesting a relatively safe profile compared to other phthalates .

Case Study 2: Environmental Exposure Analysis

Research utilizing data from the National Health and Nutrition Examination Survey (NHANES) assessed human exposure levels to DEHTP and other phthalates. The findings indicated a decline in exposure levels post-regulatory measures aimed at reducing harmful phthalates in consumer products .

作用机制

The mechanism of action of Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate involves its interaction with cellular components. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. The compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.

相似化合物的比较

Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications.

Bis(2-ethylhexyl) adipate (DEHA): Used as a plasticizer in flexible PVC and other polymers.

Bis(2-ethylhexyl) sebacate (DOS): Known for its use in low-temperature applications due to its excellent flexibility at low temperatures.

Uniqueness: Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate is unique due to its epoxy group, which provides additional reactivity and potential for cross-linking in polymer matrices. This makes it particularly useful in applications requiring enhanced mechanical properties and chemical resistance.

生物活性

Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate (DEHEP) is an epoxy ester derived from 2-ethylhexanol and tetrahydrophthalic anhydride. This compound has garnered attention due to its applications in various fields, particularly in plastics and coatings, but its biological activity remains a critical area of investigation. This article provides a comprehensive overview of the biological activity of DEHEP, including its toxicity, potential health effects, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 398.56 g/mol

- Density : 1.001 - 1.010 g/cm³ at 20°C

- Oxirane Oxygen Content : 3.4%

- Ester Value : 272 - 278 KOH-mg/g

Biological Activity Overview

DEHEP exhibits several biological activities that can impact human health and environmental safety. The following sections detail its toxicity, potential reproductive effects, and other biological implications.

Toxicity and Safety Profile

- Acute Toxicity : DEHEP is classified as having low toxicity based on available studies. However, it can cause mild irritation upon contact with skin and eyes.

- Chronic Effects : Long-term exposure has been linked to reproductive toxicity in animal studies, where significant effects on fetal development were observed .

- Carcinogenicity : Current evidence does not classify DEHEP as a carcinogen; however, studies on related compounds like di-(2-ethylhexyl) phthalate (DEHP) suggest potential risks that warrant further investigation .

Environmental Impact Studies

Research has highlighted the environmental persistence of DEHEP and its potential bioaccumulation in aquatic organisms. A study conducted on fish species showed that exposure to DEHEP resulted in endocrine disruption, affecting growth and reproductive capabilities . These findings underscore the need for stringent regulations regarding the use of DEHEP in industrial applications.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Toxicity Level | Reproductive Effects | Carcinogenic Potential |

|---|---|---|---|---|

| Di-(2-Ethylhexyl) Phthalate (DEHP) | CHO | Moderate | Significant | Possible |

| This compound (DEHEP) | CHO | Low | Limited Evidence | Not Classified |

属性

IUPAC Name |

bis(2-ethylhexyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O5/c1-5-9-11-17(7-3)15-27-23(25)19-13-21-22(29-21)14-20(19)24(26)28-16-18(8-4)12-10-6-2/h17-22H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDGKBOYQLLJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1CC2C(O2)CC1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906099 | |

| Record name | Bis(2-ethylhexyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-36-0 | |

| Record name | 3,4-Bis(2-ethylhexyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EP 107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethylhexyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(2-ethylhexyl)-4,5-epoxycyclohexane-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。